An In-depth Technical Guide to the Crystal and Molecular Structure of Ammonium Dimolybdate
An In-depth Technical Guide to the Crystal and Molecular Structure of Ammonium Dimolybdate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is a crucial intermediate in the production of various molybdenum compounds and catalysts. A thorough understanding of its crystal and molecular structure is paramount for controlling its properties and reactivity. This technical guide provides a comprehensive overview of the crystal and molecular structure of ammonium dimolybdate, including detailed crystallographic data, a description of its unique polymeric anion, and the role of the ammonium cations in the crystal lattice. Furthermore, this guide outlines detailed experimental protocols for the synthesis and structural characterization of ammonium dimolybdate, employing techniques such as single-crystal X-ray diffraction and vibrational spectroscopy.
Crystal and Molecular Structure
The crystal structure of ammonium dimolybdate was first determined by Armour, Drew, and Mitchell in 1975 through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group Pī.[1]
Crystal Structure Data
The fundamental crystallographic data for ammonium dimolybdate is summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 7.937(7) Å |
| b | 7.305(7) Å |
| c | 7.226(8) Å |
| α | 93.88(12)° |
| β | 114.33(7)° |
| γ | 82.58(13)° |
| Unit Cell Volume | 379.3 ų |
| Z | 2 |
| Density (calculated) | 2.97 g/cm³ |
Data sourced from Armour, Drew, and Mitchell (1975).[1]
Molecular Structure and Coordination Environment
The structure of ammonium dimolybdate is characterized by infinite polymeric chains of molybdate (B1676688) anions.[1] These chains are composed of two fundamental building blocks: edge-sharing [MoO₆] octahedra and [MoO₄] tetrahedra that link adjacent pairs of octahedra.[1] This arrangement results in a complex, one-dimensional anionic polymer.
The molybdenum centers exhibit two distinct coordination environments. Within the chain, distorted [MoO₆] octahedra share edges, creating a repeating dimeric unit. These dimeric octahedral units are then bridged by [MoO₄] tetrahedra.
The ammonium ions (NH₄⁺) are situated in the interchain spaces, where they play a crucial role in stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding with the oxygen atoms of the molybdate chains.
A simplified representation of the molybdate chain coordination is shown below.
Experimental Protocols
Synthesis of Ammonium Dimolybdate Crystals
A common method for preparing ammonium dimolybdate crystals is through the controlled crystallization from an aqueous ammoniacal molybdate solution.
Materials:
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Ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃)
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Aqueous ammonia (B1221849) (NH₃·H₂O)
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Deionized water
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Stirring hotplate
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Beakers and filtration apparatus
Procedure:
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An aqueous solution of ammonium tetramolybdate is prepared by dissolving it in deionized water with stirring.
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The solution is heated to approximately 70 °C.
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Aqueous ammonia is slowly added to the heated solution until the pH reaches between 5.5 and 6.5.
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The solution is then heated to 80-90 °C to ensure complete dissolution and then hot-filtered to remove any insoluble impurities.
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The hot, clear filtrate is allowed to cool slowly to room temperature.
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Crystals of ammonium dimolybdate will precipitate out of the solution upon cooling.
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The crystals are collected by filtration, washed with cold deionized water, and dried.
The logical workflow for the synthesis and characterization of ammonium dimolybdate is depicted below.
Single-Crystal X-ray Diffraction
Instrumentation:
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A four-circle single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å).
Procedure:
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A suitable single crystal of ammonium dimolybdate is selected and mounted on a goniometer head.
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The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.
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The unit cell parameters are determined using an automated indexing routine.
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Intensity data is collected over a range of 2θ angles.
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The collected data is corrected for Lorentz and polarization effects.
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The crystal structure is solved using direct methods or Patterson and Fourier methods.
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The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from a difference Fourier map and refined isotropically.
Spectroscopic Characterization
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
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A Fourier-transform infrared spectrometer.
Procedure:
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A small amount of the crystalline ammonium dimolybdate is finely ground with potassium bromide (KBr) in an agate mortar.
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The mixture is pressed into a thin, transparent pellet.
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The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
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Characteristic absorption bands corresponding to Mo-O and N-H vibrations are analyzed.
2.3.2. Raman Spectroscopy
Instrumentation:
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A Raman spectrometer with a laser excitation source.
Procedure:
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A sample of the crystalline material is placed on a microscope slide.
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The Raman spectrum is excited using a laser (e.g., 532 nm or 785 nm).
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The scattered light is collected and analyzed to obtain the Raman spectrum.
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The vibrational modes, particularly those related to the Mo-O framework, are identified.
